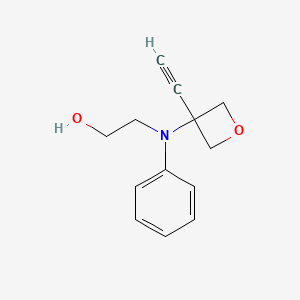
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol is a chemical compound with the molecular formula C14H15NO2. It is also known as Ethynylphenylaminoethanol or EPEA. This compound has gained significant attention in the field of scientific research due to its potential application in various fields such as medicine, materials science, and organic chemistry.
Wirkmechanismus
The mechanism of action of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol is not fully understood. However, research studies have suggested that the compound may inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells. EPEA may also induce oxidative stress in cancer cells, which can result in their death.
Biochemical and Physiological Effects:
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can result in the inhibition of cancer cell growth. EPEA has also been found to induce oxidative stress in cancer cells, which can lead to their death. Additionally, research studies have suggested that EPEA may have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol in lab experiments is its potential anticancer properties. It has been found to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. However, one of the limitations of using EPEA in lab experiments is its relatively low solubility in water. This can make it difficult to dissolve the compound in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol. One potential direction is the development of new cancer treatments based on the compound. Further research is needed to fully understand the mechanism of action of EPEA and its potential as a cancer treatment. Additionally, research studies could focus on the development of new synthesis methods for the compound, which could improve its solubility and ease of use in lab experiments. Finally, research studies could investigate the potential applications of EPEA in other fields such as materials science and organic chemistry.
Synthesemethoden
The synthesis of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol can be achieved through various methods. One of the most common methods is the reaction of 3-ethynyl-3-hydroxyoxetane with aniline in the presence of a catalyst. The reaction results in the formation of 2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol as a white solid.
Wissenschaftliche Forschungsanwendungen
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of medicine. Research studies have shown that EPEA has potential anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
2-(N-(3-ethynyloxetan-3-yl)anilino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-2-13(10-16-11-13)14(8-9-15)12-6-4-3-5-7-12/h1,3-7,15H,8-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBQLYHFDZTUJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(COC1)N(CCO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Ethynyloxetan-3-yl)(phenyl)amino)ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-ethylphenyl)triazol-4-amine](/img/structure/B2386844.png)

![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)
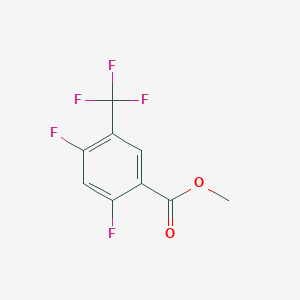
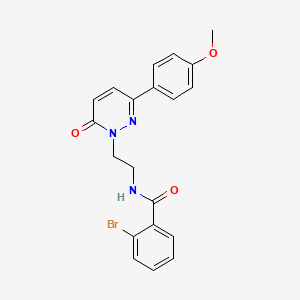
![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2386850.png)
![4-(4-(3,4-dichlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386851.png)
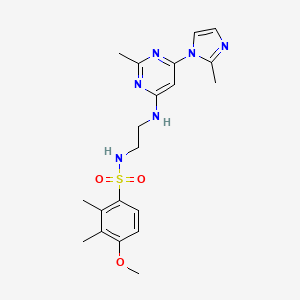
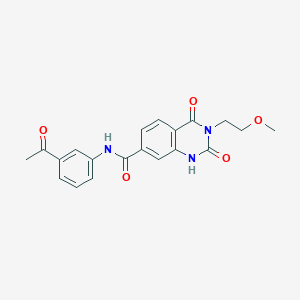
![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)
![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)
![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)